Technical Documentation Center

(6-Methylpyridin-2-Yl)Methanamine Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (6-Methylpyridin-2-Yl)Methanamine Hydrochloride
  • CAS: 1365836-53-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physical Properties of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride

Introduction (6-Methylpyridin-2-Yl)Methanamine Hydrochloride is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a versatile building block, its hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Methylpyridin-2-Yl)Methanamine Hydrochloride is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a versatile building block, its hydrochloride salt form offers advantages in terms of stability, handling, and aqueous solubility compared to its free base. A thorough understanding of its physical properties is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides an in-depth analysis of the known physical characteristics of this compound and outlines standardized protocols for their experimental determination, ensuring scientific rigor and reproducibility.

Compound Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. These core identifiers ensure that scientists are working with the correct, well-characterized material.

Chemical Structure and Identification
  • IUPAC Name: (6-methylpyridin-2-yl)methanamine hydrochloride

  • CAS Number: 1365836-53-8[1]

  • Molecular Formula: C₇H₁₁ClN₂[1]

  • Molecular Weight: 158.63 g/mol [1]

The structure consists of a pyridine ring substituted with a methyl group at the 6-position and an aminomethyl group at the 2-position. The hydrochloride salt is formed by the protonation of the primary amine, which is the most basic site on the molecule.

Known Physical Characteristics

The hydrochloride salt is a solid material under standard conditions, a common characteristic of amine salts which typically have higher melting points and different solubility profiles than their corresponding free bases.[2][3]

PropertyValueSource(s)
Physical Form Solid[2]
Color Light yellow to yellow[2]
Storage Temp. 2-8°C, under inert gas[2]
Free Base Form Liquid (at 20°C)[4]
Free Base MW 122.17 g/mol [4][5]
Free Base Formula C₇H₁₀N₂[4][5]

Table 1: Summary of known physical properties.

Experimental Determination of Key Physical Properties

While some properties are reported by suppliers, critical data such as melting point and solubility often require experimental verification. The following sections detail robust, self-validating protocols for determining these essential parameters. The causality behind experimental choices is explained to provide field-proven insights.

Workflow for Physical Property Characterization

The logical flow for characterizing a new batch of a chemical entity like (6-Methylpyridin-2-Yl)Methanamine Hydrochloride is crucial. It begins with identity confirmation and proceeds through the determination of its key physical constants.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physical Constants cluster_2 Phase 3: Data Consolidation A Obtain Sample B Spectroscopic Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point Determination C->D If pure E Solubility Profiling D->E F Hygroscopicity Check E->F G Compile Technical Data Sheet F->G

Workflow for physical property analysis.
Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method
  • Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum desiccator for at least 24 hours. Grind the solid into a fine powder using an agate mortar and pestle.

  • Capillary Loading: Tightly pack the dry powder into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface. Proper packing is essential for accurate heat transfer.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (e.g., < 2°C).

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Profiling

Solubility is a cornerstone of drug development, influencing everything from in vitro assay concentrations to in vivo bioavailability.[6] Both kinetic and thermodynamic solubility provide valuable, albeit different, insights.[7]

Protocol: Equilibrium Shake-Flask Solubility Method (Thermodynamic)

This method determines the true equilibrium solubility and is considered the gold standard.[6]

  • Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid throughout the experiment is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C) for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8] A time course study should be conducted to confirm that equilibrium has been reached.[8]

  • Sample Processing: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Data Analysis: The solubility is reported in units such as mg/mL or µM. The pH of the saturated solution should also be measured and reported.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and providing insights into its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[9] For (6-Methylpyridin-2-Yl)Methanamine Hydrochloride, both ¹H and ¹³C NMR spectra are essential.

Expected ¹H NMR Features (in D₂O):
  • Pyridine Ring Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), exhibiting characteristic coupling patterns (doublet, triplet, doublet).

  • Methylene Protons (-CH₂-NH₃⁺): A singlet or a slightly broadened signal adjacent to the pyridine ring (~4.0-4.5 ppm).

  • Methyl Protons (-CH₃): A sharp singlet in the aliphatic region (~2.5-3.0 ppm).

  • Ammonium Protons (-NH₃⁺): Often exchange with D₂O and may not be visible or may appear as a very broad, low-intensity signal.

Protocol: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Data Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-90 degree pulse angle, a sufficient number of scans for good signal-to-noise (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Expected FTIR Features (Solid-State, KBr Pellet):
  • N-H Stretching: A broad and strong absorption band in the 2800-3200 cm⁻¹ region, characteristic of the ammonium salt (R-NH₃⁺).[12]

  • C-H Stretching (Aromatic & Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.

  • N-H Bending: A medium to strong band around 1500-1600 cm⁻¹.

  • C=C and C=N Stretching (Pyridine Ring): Multiple sharp bands in the 1400-1650 cm⁻¹ region.

Protocol: KBr Pellet Method
  • Sample Preparation: Mix 1-2 mg of the finely ground compound with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[13]

  • Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.[14]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Collect a background spectrum of a blank KBr pellet first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[15] Electrospray Ionization (ESI) is a suitable technique for this polar, pre-ionized salt.

Expected Mass Spectrum (Positive ESI Mode):

The primary ion observed will be the protonated free base (the cation of the salt).

  • [M+H]⁺ Ion: The expected mass-to-charge ratio (m/z) would correspond to the molecular weight of the free base (C₇H₁₀N₂) plus a proton, resulting in an m/z of approximately 123.09. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.

Safety and Handling

A thorough understanding of a compound's hazards is essential for safe handling in a laboratory setting.

GHS Hazard Identification

(6-Methylpyridin-2-Yl)Methanamine Hydrochloride is classified with the GHS07 pictogram (exclamation mark).

Hazard CodeStatementMeaning
H315 Causes skin irritationContact with skin may cause inflammation or rash.[16]
H319 Causes serious eye irritationContact with eyes can cause significant, but reversible, irritation.[17]
H335 May cause respiratory irritationInhalation of dust may irritate the respiratory tract.[16]

Table 2: GHS Hazard Statements and Meanings.

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: As recommended, store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] This prevents degradation from moisture and atmospheric components. Amine salts can be hygroscopic, and proper storage is crucial to maintain their integrity.[18]

Conclusion

This technical guide provides a comprehensive overview of the essential physical properties of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride. By combining known data with detailed, validated protocols for experimental determination, this document serves as a vital resource for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby facilitating the compound's successful application in the advancement of scientific discovery.

References

A complete list of all sources cited within this guide, with clickable URLs for verification.

  • PubChem. Compound Summary for CID 246721, (6-Methylpyridin-2-yl)methanamine. Available from: [Link]

  • PubChem. Compound Summary for CID 76772, 6-Methylpyridin-2-ol. Available from: [Link]

  • Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies. Available from: [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. Available from: [Link]

  • Wikipedia. GHS hazard statements. Available from: [Link]

  • National Center for Biotechnology Information. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations. Available from: [Link]

  • University of California, Irvine. Sample preparation for FT-IR. Available from: [Link]

  • Michigan State University. NMR Spectroscopy. Available from: [Link]

  • MSDS Europe. H-phrases (hazard statements). Available from: [Link]

  • Drawell. Sample Preparation for FTIR Analysis. Available from: [Link]

  • Shimadzu. Powder Samples - FTIR Measurement Methods. Available from: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • PubChem. GHS Classification Summary. Available from: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites. Available from: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]

  • Stoffenmanager. List of hazard statements (H-phrases). Available from: [Link]

  • ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples. Available from: [Link]

  • University of Washington. Fourier Transform Infrared Spectroscopy. Available from: [Link]

  • Sciencemadness Discussion Board. Converting to the hydrochloric salt for storage?. Available from: [Link]

  • National Center for Biotechnology Information. NMR-spectroscopic analysis of mixtures: from structure to function. Available from: [Link]

  • ResearchGate. ¹³C NMR spectrum of 1H amine (as the HCl ammonium salt). Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]

  • USP-NF. <1236> Solubility Measurements. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to (6-Methylpyridin-2-Yl)Methanamine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Prominence of the Pyridine-Methanamine Scaffold in Medicinal Chemistry In the landscape of contemporary drug development, the strategic selection of molecular scaffolds is a cornerstone of successful le...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyridine-Methanamine Scaffold in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic selection of molecular scaffolds is a cornerstone of successful lead generation and optimization. Among these, nitrogen-containing heterocycles, particularly pyridine derivatives, are of paramount importance due to their ability to engage in a wide array of intermolecular interactions, including hydrogen bonding, metal coordination, and pi-stacking. The (Pyridin-2-yl)methanamine motif, specifically, has emerged as a privileged scaffold. Its inherent structural features—a rigid aromatic ring coupled with a flexible aminomethyl side chain—provide an ideal framework for presenting key pharmacophoric elements in three-dimensional space. This guide provides an in-depth technical overview of a key exemplar of this class, (6-Methylpyridin-2-Yl)Methanamine Hydrochloride, focusing on its chemical properties, synthesis, and proven applications for researchers, medicinal chemists, and drug development professionals. This compound serves as a critical building block in the synthesis of innovative therapeutics, notably in the development of novel antitubercular agents.[1]

Compound Profile: (6-Methylpyridin-2-Yl)Methanamine Hydrochloride

A thorough understanding of a chemical entity begins with its fundamental identity and properties. This section delineates the nomenclature, structure, and key physicochemical characteristics of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride.

Nomenclature and Chemical Identifiers

  • IUPAC Name: (6-Methylpyridin-2-yl)methanamine hydrochloride[2]

  • Common Synonyms: 2-(Aminomethyl)-6-methylpyridine hydrochloride, 6-Methyl-2-pyridinemethanamine hydrochloride

  • CAS Number: 1365836-53-8[3]

  • Molecular Formula: C₇H₁₁ClN₂[3]

  • Molecular Weight: 158.63 g/mol [3]

Chemical Structure

The structure consists of a pyridine ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂) and at the 6-position with a methyl group (-CH₃). The hydrochloride salt form ensures improved stability and solubility in aqueous media, which is often advantageous for experimental handling and formulation.

Caption: Structure of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride.

Physicochemical Properties

The following table summarizes key properties compiled from various chemical suppliers and databases. These are critical for planning experiments, including reaction setup, purification, and storage.

PropertyValueSource
Appearance Light yellow to yellow solid
SMILES CC1=NC(=CC=C1)CN.Cl[3]
Storage Temp. 2-8°C, under inert gas
Purity ≥98% (typical)[4]

Synthesis and Mechanistic Insights: A Reliable Path from Picolinonitrile

A robust and scalable synthesis is crucial for the utility of any chemical building block. The most direct and widely applicable laboratory-scale synthesis of (6-Methylpyridin-2-Yl)Methanamine involves the catalytic reduction of the corresponding nitrile, 6-methyl-2-cyanopyridine (also known as 6-methylpicolinonitrile).

Causality Behind the Synthetic Strategy: The nitrile group is an excellent precursor to a primary amine due to its stability and the high efficiency of its reduction. The C≡N triple bond is readily reduced by various reagents, including catalytic hydrogenation or chemical hydrides. Using a precursor like 6-methyl-2-cyanopyridine is advantageous as it is commercially available or can be synthesized from readily available materials such as 2,6-lutidine or 2-chloro-6-methylpyridine.[5] For laboratory applications, chemical reduction using a reagent like sodium borohydride in the presence of a catalyst or in specific solvent systems offers excellent functional group tolerance and operational simplicity compared to high-pressure hydrogenation.[6]

synthesis_workflow Synthetic Workflow for (6-Methylpyridin-2-Yl)Methanamine HCl start 6-Methyl-2-Cyanopyridine (Starting Material) reduction Catalytic Reduction of Nitrile Group start->reduction 1. reagents Reducing Agent: NaBH4 / CoCl2 or Raney Nickel Solvent: Methanol reagents->reduction workup Aqueous Workup & Extraction reduction->workup 2. salt_formation Salt Formation with HCl in Ether/IPA workup->salt_formation 3. product (6-Methylpyridin-2-Yl)Methanamine Hydrochloride (Final Product) salt_formation->product 4.

Caption: Key steps in the synthesis via nitrile reduction.

Detailed Experimental Protocol: Synthesis

This protocol describes the reduction of 6-methyl-2-cyanopyridine to (6-Methylpyridin-2-Yl)Methanamine, followed by conversion to its hydrochloride salt.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 6-methyl-2-cyanopyridine (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approx. 10-15 mL per gram of nitrile).

    • Cool the solution to 0°C in an ice bath.

    • Rationale: An inert atmosphere prevents unwanted side reactions. Methanol is an excellent solvent for both the nitrile and the borohydride reagent. Cooling the reaction is critical to control the exothermic nature of the reduction and prevent side reactions.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 10°C.

    • After the addition of NaBH₄, add a catalytic amount of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.1-0.2 eq). A color change is typically observed.

    • Rationale: Sodium borohydride alone is generally not strong enough to reduce a nitrile. The addition of a Lewis acidic transition metal salt like CoCl₂ coordinates to the nitrile nitrogen, activating the triple bond towards hydride attack. This forms an in-situ cobalt boride species which is the active catalytic agent.

  • Reaction Monitoring and Workup:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free-base amine as an oil.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

    • Slowly add a solution of HCl in ether (e.g., 2M solution) or bubble HCl gas through the solution until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to afford (6-Methylpyridin-2-Yl)Methanamine Hydrochloride.

    • Rationale: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and weigh accurately than the free-base oil.

Applications in Drug Discovery and Research

The title compound is not merely a chemical curiosity; it is a validated and valuable building block in the synthesis of high-value molecules for pharmaceutical research.[7] Its primary utility lies in its function as a versatile scaffold that can be elaborated into more complex structures.

Scaffold for Antitubercular MmpL3 Inhibitors

A significant application of the pyridine-2-methylamine core is in the development of inhibitors against Mycobacterial Membrane Protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are critical components of the bacterial cell wall. Inhibition of MmpL3 is a validated and highly promising strategy for developing new anti-tuberculosis drugs.[1]

In structure-based drug design campaigns, the (6-Methylpyridin-2-Yl)Methanamine fragment can be used as a starting point. The primary amine serves as a versatile chemical handle for derivatization, allowing chemists to append other molecular fragments to probe the binding pocket of the MmpL3 protein. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methyl group can provide favorable van der Waals interactions or be used to tune the electronics and solubility of the final compound.

drug_discovery_workflow Conceptual Drug Discovery Workflow start Scaffold Selection: (6-Methylpyridin-2-Yl) Methanamine library Library Synthesis (e.g., Amide Coupling, Reductive Amination) start->library screening High-Throughput Screening (e.g., MmpL3 Activity Assay) library->screening hit_id Hit Identification (Potency & Selectivity) screening->hit_id hit_id->library Inactive sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Active Hits lead_opt Lead Optimization (ADME/Tox Properties) sar->lead_opt lead_opt->library Iterate Design candidate Preclinical Candidate lead_opt->candidate

Sources

Foundational

(6-Methylpyridin-2-Yl)Methanamine Hydrochloride molecular weight and formula

An In-Depth Technical Guide to (6-Methylpyridin-2-Yl)Methanamine Hydrochloride: Properties, Synthesis, and Applications Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (6-Methylpyridin-2-Yl)Methanamine Hydrochloride: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride, a pivotal building block in contemporary medicinal chemistry and drug development. This document delineates its fundamental physicochemical properties, including its molecular formula and weight, and offers insights into its synthesis and potential therapeutic applications. Detailed analytical methodologies for its characterization are also presented, equipping researchers and drug development professionals with the essential knowledge for its effective utilization.

Introduction

(6-Methylpyridin-2-Yl)Methanamine and its hydrochloride salt are heterocyclic amines that have garnered significant interest within the scientific community. The pyridine moiety, a common scaffold in numerous biologically active compounds, coupled with a reactive aminomethyl group, renders this compound a versatile synthon for the elaboration of more complex molecular architectures. Its structural motifs are integral to the development of novel therapeutic agents, particularly in the exploration of enzyme inhibitors and receptor modulators. This guide aims to serve as an authoritative resource for scientists engaged in the research and development of pharmaceuticals leveraging this key intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of both the free base, (6-Methylpyridin-2-Yl)Methanamine, and its hydrochloride salt are summarized below.

Property(6-Methylpyridin-2-Yl)Methanamine (Free Base)(6-Methylpyridin-2-Yl)Methanamine Hydrochloride
Molecular Formula C7H10N2[1][2]C7H11ClN2 (C7H10N2·HCl)
Molecular Weight 122.17 g/mol [1][2]158.63 g/mol
CAS Number 6627-60-7[1]1365836-53-8[3][4]
Appearance Liquid (at 20°C)[2]Solid
Density ~1 g/cm³[2]Not specified
Refractive Index ~1.54[2]Not specified

The hydrochloride salt is typically preferred in drug development for its improved stability and solubility in aqueous media, which are critical for formulation and biological testing.

Structural Representation

The chemical structure of (6-Methylpyridin-2-Yl)Methanamine is characterized by a pyridine ring substituted with a methyl group at the 6-position and a methanamine group at the 2-position.

Caption: 2D Structure of (6-Methylpyridin-2-Yl)Methanamine.

Synthesis and Reactivity

The synthesis of (6-Methylpyridin-2-Yl)Methanamine derivatives often involves multi-step reaction sequences. A common strategy involves the functionalization of a pre-existing pyridine ring. For instance, derivatives can be synthesized via a Suzuki coupling reaction of a brominated picolinate with a suitable boronic acid, followed by reduction and amination steps[5]. The aminomethyl group is a key reactive handle, readily participating in nucleophilic substitution and addition reactions, making it a valuable point for molecular elaboration.

Synthesis_Workflow Start Starting Material (e.g., Brominated Picolinate) Step1 Suzuki Coupling (with Boronic Acid) Start->Step1 Intermediate1 Coupled Intermediate Step1->Intermediate1 Step2 Reduction/Functional Group Interconversion Intermediate1->Step2 Intermediate2 Key Intermediate Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Product (6-Methylpyridin-2-Yl)Methanamine Derivative Step3->Product

Caption: Generalized synthetic workflow for pyridine-2-methylamine derivatives.

Applications in Drug Development

The pyridine-2-methylamine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Notably, derivatives have been investigated as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial enzyme for the viability of M. tuberculosis, highlighting their potential as novel antitubercular agents[5]. The structural features of (6-Methylpyridin-2-Yl)Methanamine allow for the precise orientation of pharmacophoric elements, enabling high-affinity interactions with biological targets.

Furthermore, related structures, such as (2-Chloropyridin-4-yl)methanamine hydrochloride, have demonstrated selective inhibition of enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases and cancer[6]. This underscores the broad therapeutic potential of substituted pyridinylmethanamine derivatives.

Analytical Methodologies

Accurate analytical methods are imperative for the quality control and characterization of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride and its derivatives in research and manufacturing settings.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of this compound.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration.

  • Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: A typical mobile phase could consist of a gradient or isocratic mixture of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid) to ensure good peak shape.

  • Detection: Monitor the elution of the compound using a UV detector at a wavelength determined by the compound's UV spectrum.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in the sample.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule.

Analytical_Workflow Sample Sample of (6-Methylpyridin-2-Yl)Methanamine HCl HPLC HPLC (Purity & Quantification) Sample->HPLC GCMS GC-MS (Impurity Profiling) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS IR IR Spectroscopy (Functional Group Analysis) Sample->IR Data Comprehensive Analytical Data HPLC->Data GCMS->Data NMR->Data MS->Data IR->Data

Caption: Comprehensive analytical workflow for compound characterization.

Conclusion

(6-Methylpyridin-2-Yl)Methanamine Hydrochloride is a compound of significant interest in the field of drug discovery and development. Its well-defined physicochemical properties, versatile reactivity, and presence in biologically active molecules make it a valuable building block for the synthesis of novel therapeutics. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and integrity of this compound in a research setting. As the quest for new medicines continues, the strategic application of such key intermediates will undoubtedly play a crucial role in advancing human health.

References

  • PubChem. (6-Methylpyridin-2-yl)methanamine. [Link]

  • PubChem. 6-Methylpyridin-2-ol. [Link]

  • National Institutes of Health (NIH). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • National Institutes of Health (NIH). Applications of Model-Based Meta-Analysis in Drug Development. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

Sources

Protocols & Analytical Methods

Method

Use of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride in medicinal chemistry

An In-Depth Guide to the Application of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride in Medicinal Chemistry Introduction: The Strategic Importance of the Pyridine Scaffold The pyridine ring is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride in Medicinal Chemistry

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems. Within this class of valuable building blocks, (6-Methylpyridin-2-Yl)Methanamine Hydrochloride emerges as a particularly versatile reagent. Its structure combines the key features of the pyridine core with a reactive primary aminomethyl group, providing a direct handle for covalent modification and molecular elaboration. This guide offers a detailed exploration of its applications, supported by practical protocols for its use in drug discovery and development workflows.

This compound, a solid that is typically light yellow to yellow, is a key intermediate for introducing the 6-methyl-2-picolyl moiety into larger, more complex molecules.[1] Its utility spans multiple therapeutic areas, from metabolic disorders to infectious diseases, underscoring its importance for researchers and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 1365836-53-8[1][2]
Molecular Formula C₇H₁₁ClN₂[2]
Molecular Weight 158.63 g/mol [2]
Appearance Light yellow to yellow solid[1]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[1]

Safety and Handling: (6-Methylpyridin-2-Yl)Methanamine is classified as harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation.[3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[4][5] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6][7] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.[5][6]

Core Applications in Medicinal Chemistry

The primary utility of (6-Methylpyridin-2-Yl)Methanamine lies in its primary amine functionality, which serves as a nucleophile in a variety of essential bond-forming reactions. This allows for its seamless integration into drug candidates.

Synthesis of Cannabinoid Receptor Modulators: The Taranabant Story

A prominent example of this reagent's application is in the synthesis of Taranabant , a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity.[8][9] The 6-methylpyridin-2-ylmethylamine core forms a critical part of the final drug structure, highlighting the strategic importance of this building block in constructing complex bioactive molecules. Medicinal chemistry efforts that led to Taranabant focused on optimizing metabolic stability and minimizing the formation of reactive intermediates, a process where the pyridine moiety played a key role.[8]

G cluster_0 Key Building Blocks cluster_1 Amide Coupling cluster_2 Final Drug Candidate Amine (6-Methylpyridin-2-Yl)Methanamine Coupling Amide Bond Formation Amine->Coupling Carboxylic_Acid Carboxylic Acid Fragment Carboxylic_Acid->Coupling Taranabant Taranabant Structure Coupling->Taranabant Incorporation of Pyridine Moiety G Start Dissolve Carboxylic Acid and HATU in DMF Add_Amine Add (6-Methylpyridin-2-Yl)Methanamine Hydrochloride Solution Start->Add_Amine Add_Base Add DIPEA dropwise at 0°C Add_Amine->Add_Base React Stir at Room Temperature (2-16 hours) Add_Base->React Monitor Monitor by LC-MS or TLC React->Monitor Monitor->React Incomplete Quench Quench with Water Monitor->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Brine, NaHCO3) Extract->Wash Dry Dry over Na2SO4, Filter, Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify G Start Dissolve Amine HCl and Aldehyde/Ketone in DCE Add_Base Add Triethylamine (TEA) to free the amine Start->Add_Base Stir Stir for 20-30 min (Imine Formation) Add_Base->Stir Add_Reductant Add NaBH(OAc)3 in portions Stir->Add_Reductant React Stir at Room Temperature (4-24 hours) Add_Reductant->React Monitor Monitor by LC-MS or TLC React->Monitor Monitor->React Incomplete Quench Quench with sat. NaHCO3 Monitor->Quench Complete Extract Extract with Dichloromethane (DCM) Quench->Extract Dry Dry over Na2SO4, Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Sources

Application

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Assay and Purity Determination of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride

Abstract This application note presents a robust, selective, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and impurity profiling of (6-Methylpyridin-2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, selective, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and impurity profiling of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The scientific rationale behind the selection of chromatographic parameters is detailed, emphasizing the physicochemical properties of the analyte. The protocol is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.

Introduction and Scientific Rationale

(6-Methylpyridin-2-Yl)Methanamine is a substituted pyridine derivative of interest in pharmaceutical research and development. As a hydrochloride salt, it exhibits high polarity and contains a basic primary amine, which presents specific challenges for chromatographic analysis. The primary analytical objective is to develop a method that provides excellent peak shape, adequate retention, and high resolution from potential impurities.

Analyte Physicochemical Properties:

PropertyValueSource
Chemical FormulaC₇H₁₁ClN₂Biosynth[1]
Molecular Weight158.63 g/mol Biosynth[1]
StructureCC1=NC(=CC=C1)CN.ClBiosynth[1]
AppearanceLight yellow to yellow solidChemicalBook[2]
PolarityHigh (presence of amine and pyridine nitrogen)Inferred from structure
BasicityThe primary amine group is basic and will be protonated at low pH.Inferred from structure

The core of this method is built on controlling the ionization state of the analyte. Being a basic compound, (6-Methylpyridin-2-Yl)Methanamine can interact strongly with residual silanol groups on silica-based HPLC columns, leading to poor peak symmetry (tailing). To mitigate this, the method employs a low-pH mobile phase. By operating at a pH well below the pKa of the primary amine, the analyte is maintained in a single, protonated state. This consistent positive charge minimizes secondary interactions with the stationary phase, leading to symmetrical, sharp peaks, which are essential for accurate quantification.

A reversed-phase C18 column was selected as the stationary phase. Modern C18 columns are manufactured using high-purity silica and advanced end-capping techniques, which significantly reduce the number of accessible silanol groups. This choice provides a robust and versatile platform for separating the polar analyte from less polar potential impurities.[3] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient chromatography.

Method Development and Validation Workflow

The development and validation of this HPLC method follow a logical progression to ensure a robust and reliable analytical procedure. The workflow is designed to first establish optimal separation conditions and then rigorously test the method's performance against predefined criteria as stipulated by ICH guidelines.[4][5]

Method_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_App Application Analyte_Char Analyte Characterization (Solubility, UV Spectra) Col_Select Column & Mobile Phase Screening Analyte_Char->Col_Select Input Param_Opt Parameter Optimization (pH, % Organic, Flow Rate) Col_Select->Param_Opt Refine Sys_Suit Define System Suitability Criteria Param_Opt->Sys_Suit Finalize Specificity Specificity & Forced Degradation Sys_Suit->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ LOD / LOQ Robustness->LOQ Routine_Analysis Routine Assay & Impurity Profiling LOQ->Routine_Analysis Implement Method

Caption: Workflow for HPLC method development and validation.

Experimental Protocol

Instrumentation and Consumables
ItemSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Stationary PhaseWaters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent high-purity, end-capped C18 column.
Data AcquisitionEmpower™ 3, Chromeleon™ 7, or equivalent chromatography data software.
ChemicalsAcetonitrile (HPLC Grade), Perchloric Acid (AR Grade), Purified Water (18.2 MΩ·cm).
Standard(6-Methylpyridin-2-Yl)Methanamine Hydrochloride Reference Standard.
Preparation of Solutions

Mobile Phase A (Aqueous):

  • Carefully add 1.0 mL of perchloric acid to 1000 mL of purified water.

  • Mix thoroughly and degas by sonication or online degasser. Causality: Perchloric acid is used to create a low pH environment (approx. pH 2-3) to ensure the analyte is fully protonated.

Mobile Phase B (Organic):

  • Use 100% Acetonitrile (HPLC Grade).

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Solution Preparation (for Assay):

  • Accurately weigh approximately 25 mg of the (6-Methylpyridin-2-Yl)Methanamine Hydrochloride reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

  • This yields a stock solution of approximately 500 µg/mL.

  • Pipette 5.0 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 50 µg/mL.

Sample Solution Preparation (for Assay):

  • Prepare the sample in the same manner as the standard solution to a final target concentration of 50 µg/mL.

Chromatographic Conditions
ParameterCondition
Mobile Phase Isocratic: 70% Mobile Phase A / 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm (or λmax determined by DAD scan)
Run Time 10 minutes
System Suitability Test (SST)

Before commencing any analysis, the system suitability must be verified. This ensures that the chromatographic system is performing adequately for the intended analysis.[6]

Procedure:

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the standard solution (50 µg/mL) five times consecutively.

Acceptance Criteria:

ParameterRequirement
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
% RSD for Peak Area≤ 2.0%
% RSD for Retention Time≤ 1.0%

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[4][7]

Validation_Logic Method Validated HPLC Method Specificity Is it Selective? Method->Specificity Linearity Is Response Proportional to Concentration? Method->Linearity Accuracy Is it Correct? Method->Accuracy Precision Is it Repeatable? Method->Precision Robustness Is it Stable to Small Changes? Method->Robustness

Caption: Core questions addressed by method validation parameters.

Specificity (including Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, and placebo components.

Protocol:

  • Placebo Analysis: Analyze a placebo sample (matrix without the active ingredient) to ensure no interference at the retention time of the analyte.

  • Forced Degradation: Subject the analyte solution (~500 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 1N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 1N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples after neutralizing (if necessary) and diluting to the target concentration.

  • Use a DAD detector to assess peak purity for the analyte peak in all stressed chromatograms.

Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation products (resolution > 2.0) and the peak purity angle is less than the peak purity threshold.

Linearity

Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.

Protocol:

  • Prepare a series of at least five solutions from the stock standard solution, ranging from 50% to 150% of the assay concentration (e.g., 25, 40, 50, 60, 75 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three concentration levels: 80%, 100%, and 120% of the assay concentration.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[4]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Prepare six individual sample preparations at 100% of the test concentration and analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for the assay results should be ≤ 2.0%.[4]

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Analyze the standard solution while making small variations to the nominal chromatographic conditions.

  • Typical variations include:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (25°C and 35°C).

    • Mobile Phase Composition: ± 2% absolute organic (e.g., 68:32 and 72:28 A:B).

  • Assess the impact on system suitability parameters (retention time, tailing factor, etc.).

Acceptance Criteria: System suitability criteria must be met under all varied conditions. Retention time shifts are expected, but peak shape and resolution should remain acceptable.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, selective, and reliable for the quantitative determination of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride. The method development was guided by the physicochemical properties of the analyte, leading to excellent chromatographic performance. The comprehensive validation protocol confirms that the method meets the rigorous standards of ICH guidelines, making it suitable for routine quality control and stability testing in a regulated environment.

References

  • SIELC Technologies. (n.d.). Separation of 6-Methylpyridin-2-amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • CRAWFORD SCIENTIFIC. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). (6-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

  • Bio-Rad. (n.d.). Aminex™ HPLC Columns. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Waters. (n.d.). What is a good column choice for analysis of a quaternary amine compound?. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to handle hygroscopic nature of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride

Welcome to the technical support guide for (6-Methylpyridin-2-Yl)Methanamine Hydrochloride (CAS: 1365836-53-8). This resource is designed for researchers, scientists, and drug development professionals to address the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (6-Methylpyridin-2-Yl)Methanamine Hydrochloride (CAS: 1365836-53-8). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your materials and the success of your experiments.

Section 1: Understanding the Core Problem - Hygroscopicity

This section addresses the fundamental properties of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride and the implications of its affinity for moisture.

Q1: What does it mean that (6-Methylpyridin-2-Yl)Methanamine Hydrochloride is hygroscopic?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[1] For (6-Methylpyridin-2-Yl)Methanamine Hydrochloride, a salt of a primary amine and hydrochloric acid, this property is significant. The presence of polar functional groups and the ionic nature of the hydrochloride salt create a strong affinity for water, a highly polar molecule. This means that upon exposure to ambient air, the compound will actively draw in moisture, which can alter its physical and chemical properties.[2]

Q2: Why is this specific compound prone to moisture absorption?

A: The hygroscopicity of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride stems from its molecular structure. It is a salt, which is inherently ionic. The chloride anion (Cl-) and the protonated aminomethylpyridinium cation are polar and can readily form hydrogen bonds with water molecules. Pyridine derivatives themselves can interact with water; the hydration free energy of pyridine derivatives tends to become more negative with substitutions, indicating a favorable interaction with water.[3] This combination of ionic character and hydrogen bonding potential makes the solid material act like a desiccant, pulling water vapor from the air.

Q3: What are the direct consequences of moisture absorption in my sample?

A: Ignoring the hygroscopic nature of this compound can lead to several critical experimental issues:

  • Physical Changes: The first visible sign is often powder caking or clumping.[4] This occurs as absorbed moisture forms liquid bridges between solid particles, which can later solidify, resulting in hard agglomerates. This severely impacts powder flowability, making accurate weighing and dispensing difficult.[5]

  • Inaccurate Stoichiometry: The absorbed water adds mass to the compound, but it is not the active ingredient. Weighing a moisture-laden sample leads to an underdosing of the actual reagent in your reaction or formulation. This can result in lower yields, incomplete reactions, or sub-potent drug products.[1]

  • Chemical Instability: The presence of water can potentially promote degradation pathways. For amine salts, water can affect stability, and in solution, it can alter the nucleophilicity of other reagents.[6][7]

  • Altered Dissolution Properties: Changes in the physical state (from crystalline to a partially amorphous or hydrated form) due to moisture can affect the dissolution rate and solubility profile of the compound.

cluster_physical cluster_chemical A Exposure of Solid to Ambient Humidity B Moisture Adsorption on Particle Surface A->B C Physical Consequences B->C leads to D Chemical & Analytical Consequences B->D leads to C1 Formation of Liquid Bridges D1 Increased 'As-Is' Mass C2 Powder Caking & Clumping C1->C2 C3 Poor Flowability & Handling Issues C2->C3 D2 Inaccurate Weighing (Potency Errors) D1->D2 D3 Potential for Hydrolytic Degradation D1->D3

Caption: Consequences of moisture absorption on a hygroscopic solid.

Section 2: Troubleshooting and Proactive Handling

This section provides a troubleshooting guide in a Q&A format to address common issues encountered during experiments.

Q4: My powder has become clumpy and hard. What happened and can I still use it?

A: Your powder has likely absorbed a significant amount of atmospheric moisture. This leads to caking, which makes the material difficult to handle and weigh accurately.[8]

  • Causality: Clumping begins when the amount of absorbed moisture is sufficient to dissolve a small portion of the solid on the particle surface, creating a saturated solution. These "liquid bridges" are sticky and cause particles to agglomerate. If the humidity or temperature then fluctuates, the water may evaporate, leaving behind solid bridges that cement the particles together.

  • Usability: Using the caked material directly is not recommended due to non-homogeneity and the unknown quantity of water. The "as-is" potency is compromised.[1] If the experiment is not sensitive to small amounts of water, you can attempt to break up the clumps with a spatula.[2] However, for most applications, especially in drug development, the material should be dried under high vacuum. Even after drying, it is critical to determine the residual water content via analytical methods like Karl Fischer titration before use.[9]

Q5: I'm getting inconsistent results in my reaction. Could moisture in the (6-Methylpyridin-2-Yl)Methanamine Hydrochloride be the cause?

A: Yes, this is a very likely cause. Inconsistent moisture content between batches or even from the same bottle opened at different times will lead to variable molar amounts of the reagent being added. If your reaction stoichiometry is sensitive, this will directly impact yields, impurity profiles, and reaction kinetics. For potency calculations, an adjustment factor must be used based on the actual water content to ensure consistent dosing.[1]

Table 1: Potency Adjustment Calculation

This table demonstrates how to correct the weigh amount for water content to achieve the desired dry mass of the compound.

ParameterSymbolExample ValueFormula / Description
Desired Dry MassM_dry100.0 mgThe target amount of the pure, anhydrous compound.
Water Content (%)W3.5%Determined analytically (e.g., by Karl Fischer titration).
Purity (anhydrous)P99.5%From the Certificate of Analysis.
As-Is Purity P_as-is 96.0% P_as-is = P * (1 - W/100)
Corrected Weigh Amount M_weigh 104.2 mg M_weigh = M_dry / (P_as-is / 100) [1]
Section 3: Best Practices and Standard Operating Procedures (SOPs)

To prevent the issues detailed above, a stringent handling protocol is necessary. This section provides actionable SOPs for storage and handling.

Q6: How should I properly store this compound to prevent moisture uptake?

A: Proper storage is the first line of defense. The key is to create multiple barriers against atmospheric moisture.

  • Primary Container: The compound should be stored in a tightly sealed, airtight container.[2][10] Containers with screw caps fitted with a chemically inert liner (e.g., PTFE) are ideal.

  • Inert Atmosphere: For long-term storage or after opening, the container headspace should be purged with an inert gas like argon or nitrogen before sealing.[11]

  • Secondary Containment: Place the primary container inside a secondary enclosure that provides a dry environment. This can be a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate) or a nitrogen-purged glove box.[12]

  • Temperature: Store at the recommended temperature, typically 2-8°C, as indicated by the supplier.[11][13] Before opening, always allow the container to warm to ambient room temperature to prevent condensation from forming on the cold powder.[1]

Q7: What is the standard procedure for weighing and handling this compound for a moisture-sensitive reaction?

A: For moisture-sensitive applications, all manipulations must be performed in a controlled, inert atmosphere. A glove box is the preferred environment.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Glove Box) A Equilibrate reagent container to room temp. B Transfer all necessary equipment into glove box A->B C Purge glove box to <10 ppm H2O B->C D Open reagent container C->D E Weigh required amount into tared vessel D->E F Tightly reseal reagent container E->F G Add anhydrous solvent to the weighed solid E->G H Seal reaction vessel before removing from box G->H

Caption: Inert atmosphere workflow for handling hygroscopic solids.

Experimental Protocol: Weighing Under Inert Atmosphere
  • Preparation: Allow the sealed container of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride to warm to ambient laboratory temperature for at least 60 minutes to prevent moisture condensation.[1]

  • Glove Box Entry: Transfer the sealed container, along with spatulas, weigh boats/vials, and any other necessary equipment, into an inert atmosphere glove box.

  • Atmosphere Control: Ensure the glove box atmosphere has low levels of oxygen and moisture (typically <10 ppm H₂O).

  • Dispensing: Once inside the glove box, open the primary container. Quickly dispense the approximate amount of solid needed into a tared, sealable vessel (e.g., a vial with a septum cap).

  • Weighing: Accurately record the mass of the dispensed solid.

  • Resealing: Immediately and tightly reseal the main stock container. It is good practice to wrap the cap junction with parafilm for an extra barrier.[12]

  • Dissolution: If the next step is dissolution, add your pre-dried, anhydrous solvent to the newly weighed sample inside the glove box.

  • Reaction Setup: Seal the reaction vessel before removing it from the glove box. If using a flask, ensure it is fitted with a rubber septum to maintain the inert atmosphere.

Q8: How can I accurately determine the water content of my sample?

A: The most reliable and widely accepted method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration .[14][]

  • Principle: This method is based on a quantitative chemical reaction between water and a specific reagent containing iodine, sulfur dioxide, a base, and a solvent. It is highly specific to water and is not affected by other volatile components.[]

  • Methodology:

    • Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator. The choice depends on the expected water content (coulometric is better for low ppm levels).

    • Sample Preparation: In a low-humidity environment (e.g., a glove bag or by minimizing air exposure), accurately weigh a suitable amount of the solid sample.

    • Introduction: Quickly introduce the sample into the KF titration cell.

    • Titration: The instrument will automatically titrate the sample until all the water has reacted.

    • Calculation: The instrument's software calculates the water content, typically expressed as a weight percentage (w/w).

  • Why it's Authoritative: KF titration is the standard method cited in many pharmacopoeias for moisture determination due to its high accuracy, precision, and specificity for water.[] Other methods like thermogravimetric analysis (TGA) measure total mass loss on heating, which can include solvents, not just water.[16][17]

References
  • How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders - richpacking020.com. [Link]

  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed. [Link]

  • (6-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 246721 - PubChem. [Link]

  • Hygroscopic Definition in Chemistry - ThoughtCo. [Link]

  • Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. [Link]

  • Calculation of the Hydration Free Energy Difference between Pyridine and Its Methyl-Substituted Derivatives by Computer Simulation Methods - ResearchGate. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC. [Link]

  • The food manufacturer's guide to eradicating caking and clumping - AQUALAB by Addium. [Link]

  • Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications - ACS Publications. [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. [Link]

  • How To: Store Reagents - Department of Chemistry : University of Rochester. [Link]

  • How do you handle hygroscopic salts? - HepatoChem. [Link]

  • Powder caking or clumping review : causes and how to solve it - PowderProcess.net. [Link]

  • Water Content of APIs and Its Impact on Potency Results - ARL Bio Pharma. [Link]

  • Moisture Analysis in the Pharmaceutical Industry - Kerone. [Link]

Sources

Reference Data & Comparative Studies

Validation

The (6-Methylpyridin-2-Yl)Methanamine Scaffold: A Comparative Guide to its Role in Targeting Lysine-Specific Demethylase 1 (LSD1)

In the landscape of modern drug discovery, particularly in oncology, the strategic selection of chemical scaffolds is paramount. The (6-Methylpyridin-2-Yl)Methanamine core is a privileged structure that has garnered sign...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the strategic selection of chemical scaffolds is paramount. The (6-Methylpyridin-2-Yl)Methanamine core is a privileged structure that has garnered significant attention as a foundational element in the design of potent enzyme inhibitors. This guide provides an in-depth comparison of the biological activity of compounds derived from this scaffold, with a specific focus on their efficacy as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in various cancers.

Introduction: The Significance of the Pyridinyl-Methanamine Scaffold and LSD1

(6-Methylpyridin-2-Yl)Methanamine hydrochloride is a versatile chemical building block. Its structural rigidity, combined with the basic nitrogen of the pyridine ring and the primary amine, provides multiple points for synthetic elaboration and crucial interactions with biological targets. One of the most successful applications of this scaffold has been in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A).

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in regulating gene expression by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[1][2] Overexpression of LSD1 is a common feature in a wide array of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, breast, and prostate cancer.[1][3][4] Its role in promoting oncogenic pathways—such as tumor initiation, progression, and therapy resistance—has established it as a high-priority therapeutic target.[3][5] Inhibition of LSD1 can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells, making it an attractive strategy for anticancer therapy.[4][6]

This guide will compare several compounds that utilize the (6-Methylpyridin-2-Yl)Methanamine or a closely related pyridinyl-methanamine core, analyzing how structural modifications influence their inhibitory potency against LSD1.

Comparative Analysis of LSD1 Inhibitory Activity

The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the LSD1 inhibitory activity of several compounds built upon a pyridinyl-methanamine framework, illustrating the structure-activity relationship (SAR).

Compound IDCore StructureKey SubstituentsLSD1 IC50 (nM)Selectivity Notes
Compound A (Pyridin-2-yl)methanamineN-((1R,2S)-2-phenylcyclopropyl)62Highly potent.[7]
Compound B (Pyridin-2-yl)methanamineN-(piperidin-4-ylmethyl)260Potent, demonstrates the importance of a terminal basic amine.[7]
Compound C (Pyridin-2-yl)methanamineN-benzyl5,000 (5 µM)Significantly less active, highlighting the role of the terminal amine.[7]
Compound D (2-Chloropyridin-4-yl)methanamineUnsubstituted amine126 (for LOXL2)A related scaffold, potent inhibitor of a different amine oxidase (LOXL2), but inactive against MAO-A/B.[8]
Iadademstat (ORY-1001) Tranylcypromine derivativeN/A (Irreversible inhibitor)<20Clinically evaluated, highly potent irreversible inhibitor.[9]

Analysis of Structure-Activity Relationships (SAR):

The data clearly demonstrates that the nature of the substituent on the methanamine nitrogen is critical for potent LSD1 inhibition.

  • The Power of the Cyclopropylamine Moiety: Compound A, a derivative of trans-2-phenylcyclopropylamine (TCP), shows exceptional potency (IC50 = 62 nM).[7] The TCP scaffold is a well-established pharmacophore for irreversible inhibition of FAD-dependent amine oxidases like LSD1 and monoamine oxidases (MAOs).[2][10] The inhibitor forms a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.

  • Importance of a Terminal Basic Amine: The comparison between Compound B (IC50 = 260 nM) and Compound C (IC50 = 5,000 nM) is particularly insightful. Both share the same core, but the presence of a basic piperidine ring in Compound B leads to a nearly 20-fold increase in potency over the simple benzyl substituent in Compound C.[7] This suggests that the terminal amine group plays a crucial role in binding, likely through electrostatic interactions with acidic residues like Asp555 in the LSD1 active site.[7][11]

  • Scaffold Isomerism and Target Selectivity: Compound D, a (2-Chloropyridin-4-yl)methanamine derivative, highlights how subtle changes in the scaffold can dramatically shift target selectivity. While structurally similar, it is a potent inhibitor of Lysyl Oxidase-Like 2 (LOXL2) with an IC50 of 126 nM, but shows poor activity against other amine oxidases.[8] This underscores the importance of the precise arrangement of the pyridine nitrogen and the methanamine arm for specific target engagement.

Mechanism of Action: How LSD1 Regulates Gene Expression

LSD1 functions within large multi-protein complexes, such as the CoREST complex, to regulate gene expression. Its primary role is to remove methyl marks from histones, which alters chromatin structure and accessibility to transcription factors.

  • Gene Repression: When LSD1 demethylates H3K4me1/2 (a mark associated with active enhancers and promoters), it leads to transcriptional repression. This is a key mechanism by which LSD1 silences tumor suppressor genes.[12]

  • Gene Activation: Conversely, LSD1 can demethylate H3K9me1/2 (a repressive mark), which can lead to gene activation. This dual function depends on the specific protein complex LSD1 is associated with and the cellular context.[1]

Inhibiting LSD1 blocks these demethylation activities, leading to an accumulation of methyl marks, reactivation of tumor suppressor genes, and ultimately, inhibition of cancer cell proliferation and survival.[4]

LSD1_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone H3 Tail H3K4me2 H3K4me2 (Active Mark) Gene_Active Gene Transcription (e.g., Tumor Suppressor) H3K4me2->Gene_Active Promotes LSD1 LSD1 Enzyme H3K4me2->LSD1 Demethylation H3K4me1 H3K4me1 (Inactive Mark) Gene_Silenced Gene Silencing H3K4me1->Gene_Silenced Leads to LSD1->H3K4me1 Inhibitor (6-Methylpyridin-2-Yl) Methanamine Derivative Inhibitor->LSD1 Blocks

Caption: Mechanism of LSD1 inhibition leading to gene reactivation.

Gold Standard Experimental Protocol: In Vitro LSD1 Inhibition Assay

To reliably compare the potency of different inhibitors, a standardized, robust biochemical assay is essential. The following protocol describes a common method for measuring LSD1 demethylase activity.

Principle: This assay measures the activity of purified LSD1 enzyme on a synthetic substrate, typically a biotinylated histone H3 peptide containing a dimethylated lysine (H3K4me2). The demethylation reaction produces hydrogen peroxide (H2O2) as a byproduct. This H2O2 is then detected using a sensitive fluorescent or colorimetric probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). The resulting signal is directly proportional to LSD1 activity.

Workflow Diagram:

Assay_Workflow A 1. Prepare Reagents - LSD1 Enzyme - H3K4me2 Peptide Substrate - Inhibitor (Test Compound) - Assay Buffer B 2. Set up Reaction Add buffer, inhibitor, and LSD1 enzyme to microplate wells A->B C 3. Pre-incubation Incubate for 15-30 min at RT to allow inhibitor binding B->C D 4. Initiate Reaction Add H3K4me2 substrate to all wells C->D E 5. Incubate Incubate for 60 min at 37°C D->E F 6. Stop & Detect Add Detection Reagent (HRP, Amplex Red) E->F G 7. Read Signal Measure fluorescence or absorbance (e.g., Ex/Em = 530/590 nm) F->G H 8. Data Analysis Plot % inhibition vs. [Inhibitor] Calculate IC50 value G->H

Caption: Standard workflow for an in vitro LSD1 biochemical assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for LSD1 activity (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT). Rationale: Maintains optimal pH and ionic strength for enzyme stability and activity.

    • LSD1 Enzyme: Dilute recombinant human LSD1/CoREST complex to the desired working concentration (e.g., 20 nM) in assay buffer. Rationale: The CoREST protein is often included as it enhances LSD1 stability and activity.

    • Inhibitor Dilution Series: Prepare a serial dilution of the test compounds (e.g., starting from 100 µM) in DMSO, then dilute further in assay buffer. Rationale: A serial dilution allows for the determination of a dose-response curve and accurate IC50 calculation.

    • Substrate: Dilute the H3K4me2 peptide to its working concentration (e.g., 2 µM) in assay buffer.

    • Detection Reagent: Prepare a solution containing Horseradish Peroxidase (HRP) and a suitable probe (e.g., Amplex Red) in assay buffer. Rationale: This reagent mix will react with the H2O2 byproduct to generate a measurable signal.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer to all wells.

    • Add 5 µL of the diluted inhibitor to the test wells. For control wells, add 5 µL of buffer (100% activity) or a known potent inhibitor like Iadademstat (0% activity).

    • Add 10 µL of diluted LSD1 enzyme to all wells except for a "no enzyme" blank.

    • Gently mix and pre-incubate the plate for 20 minutes at room temperature. Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the demethylase reaction by adding 15 µL of the H3K4me2 substrate.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction and initiate detection by adding 50 µL of the Detection Reagent.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the signal on a plate reader (fluorescence at Ex/Em = 530/590 nm for Amplex Red).[13]

  • Data Analysis:

    • Subtract the background signal from the "no enzyme" blank wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "100% activity" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The (6-Methylpyridin-2-Yl)Methanamine scaffold and its close relatives are demonstrably effective frameworks for the design of potent LSD1 inhibitors. The structure-activity relationship data clearly indicates that while the pyridinyl-methanamine core provides a crucial anchor, the specific substitutions, particularly a terminal basic amine or a reactive moiety like a cyclopropylamine, are essential for achieving high-potency inhibition. The development of compounds based on this and related scaffolds continues to be a promising avenue in the pursuit of novel epigenetic therapies for cancer, with several agents having already advanced into clinical trials.[1][9] The robust biochemical assays detailed herein are fundamental tools that enable the precise evaluation and optimization of these important therapeutic candidates.

References

  • MDPI. (2021-02-21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available from: [Link]

  • PubMed Central. (2022-01-28). Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis. Available from: [Link]

  • PubMed Central. (2023-05-18). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Available from: [Link]

  • PubMed Central. (2023-02-02). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available from: [Link]

  • MDPI. (2022-10-18). Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Available from: [Link]

  • EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Available from: [Link]

  • Royal Society of Chemistry. (2013-10-08). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Available from: [Link]

  • MDPI. (2022-05-10). The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Update. Available from: [Link]

  • PubMed. (2022-01-15). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. Available from: [Link]

  • EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Available from: [Link]

  • National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available from: [Link]

  • PubMed. (2016-04-22). TCPs: privileged scaffolds for identifying potent LSD1 inhibitors for cancer therapy. Available from: [Link]

  • PubMed Central. (2017-02-03). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Available from: [Link]

  • PubMed. (2023-11-23). Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism. Available from: [Link]

  • ResearchGate. (2016-04-22). (PDF) TCPs: privileged scaffolds for identifying potent LSD1 inhibitors for cancer therapy. Available from: [Link]

  • Frontiers. New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Available from: [Link]

  • MDPI. (2023-01-20). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • University of Westminster. (2011). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Available from: [Link]

  • News-Medical.Net. (2025-03-08). Understanding the role of LSD1 in cellular processes and disease. Available from: [Link]

  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • PubMed. (2015-02-26). Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents. Available from: [Link]

  • ResearchGate. (2025-08-09). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Available from: [Link]

  • PubMed Central. (2021-12-09). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Available from: [Link]

  • Semantic Scholar. (2018-06-26). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl) pyridin-3-yl]benzonitrile. Available from: [Link]

Sources

Comparative

Comparative Efficacy of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride in Monoamine Transporter Functional Assays: A Senior Application Scientist's Guide

Abstract This guide provides a comprehensive analysis of the functional efficacy of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride, a novel compound with potential neuromodulatory activity. Due to its structural resembl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the functional efficacy of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride, a novel compound with potential neuromodulatory activity. Due to its structural resemblance to known pharmacophores, we hypothesized its interaction with the monoamine transporters: norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[1][2][3] Through detailed protocols for both radiolabeled and fluorescent neurotransmitter uptake assays, we present a framework for characterizing its potency and selectivity against these critical CNS targets. The performance of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride is objectively compared against well-established selective and non-selective inhibitors, providing researchers with the necessary data and methodologies to evaluate its potential in drug discovery and neuroscience research.

Introduction: Unveiling the Potential of a Novel Pyridinemethanamine

(6-Methylpyridin-2-Yl)Methanamine Hydrochloride is a pyridinemethanamine derivative, a chemical scaffold present in numerous biologically active compounds.[4][5] While its primary role has been documented as a key intermediate in organic synthesis, its structural alerts suggest a potential interaction with neurotransmitter systems.[4] Specifically, the phenethylamine backbone embedded within its structure is a classic feature of ligands that target monoamine transporters (MATs).[6]

The monoamine transporters—NET, DAT, and SERT—are integral membrane proteins that regulate neurotransmission by mediating the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft.[3][7] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them prime targets for therapeutic intervention.[8]

This guide, therefore, embarks on a systematic evaluation of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride's efficacy as a MAT inhibitor. We will compare its performance against a panel of well-characterized transporter inhibitors:

  • Desipramine: A potent and selective norepinephrine reuptake inhibitor (NET-selective).

  • GBR-12909: A potent and selective dopamine reuptake inhibitor (DAT-selective).

  • Paroxetine: A potent and selective serotonin reuptake inhibitor (SERT-selective).

  • Cocaine: A non-selective monoamine reuptake inhibitor.

The central objective is to determine the potency (IC50) and selectivity profile of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride, providing a foundational dataset for its further investigation.

Experimental Design & Rationale

To ensure a robust and multi-faceted evaluation, we will employ two distinct, yet complementary, functional assay platforms. This dual-assay approach serves as a self-validating system, enhancing the trustworthiness of the generated data.

Assay Platforms
  • Radioligand Uptake Inhibition Assay: This is the "gold standard" for measuring transporter function.[8][9] It directly quantifies the uptake of a radiolabeled neurotransmitter (e.g., [³H]Norepinephrine, [³H]Dopamine, or [³H]Serotonin) into cells expressing the target transporter. The inhibition of this uptake by a test compound provides a direct measure of its potency.

  • Fluorescent Substrate Uptake Assay: This modern, non-radioactive alternative offers a higher-throughput-compatible method for assessing transporter activity.[2][10] It utilizes a fluorescent substrate that mimics the natural neurotransmitter.[10] Upon uptake into the cell, the fluorescence signal increases, and the inhibition of this process is measured.[10]

Cell Model: SH-SY5Y Human Neuroblastoma Cells

For this investigation, the SH-SY5Y human neuroblastoma cell line is an exemplary choice. These cells endogenously express functional NET and DAT, making them a relevant in vitro model for studying dopaminergic and noradrenergic systems.[11][12] For assessing SERT activity, SH-SY5Y cells can be transiently or stably transfected to express the human serotonin transporter. The use of a human-derived cell line is advantageous as it expresses human-specific protein isoforms.[13]

Logical Workflow for Compound Characterization

The following diagram illustrates the decision-making process based on the outcomes of the functional assays.

G start Start: Characterize (6-Methylpyridin-2-Yl)Methanamine HCl assay_select Select Functional Assays: - Radioligand Uptake - Fluorescent Substrate Uptake start->assay_select run_assays Perform Assays for NET, DAT, SERT assay_select->run_assays analyze_data Calculate IC50 Values and Selectivity Indices run_assays->analyze_data decision Potent & Selective? analyze_data->decision selective_net High NET Selectivity: Further investigate for ADHD, Depression models decision->selective_net Yes (NET) selective_dat High DAT Selectivity: Further investigate for Parkinson's, Addiction models decision->selective_dat Yes (DAT) selective_sert High SERT Selectivity: Further investigate for Anxiety, Depression models decision->selective_sert Yes (SERT) non_selective Non-Selective/Dual Inhibitor: Investigate for complex disorders (e.g., SNDRI potential) decision->non_selective No (Potent but not selective) inactive Inactive (High IC50): Consider alternative targets or derivatization decision->inactive No (Not potent) G cluster_0 Radioligand Uptake Assay Workflow A 1. Plate SH-SY5Y cells (5x10^4 cells/well) B 2. Pre-incubate cells with Test Compound or Vehicle (15 min, 37°C) A->B C 3. Add Radioligand ([³H]NE, [³H]DA, or [³H]5-HT) B->C D 4. Incubate (10 min, 37°C) C->D E 5. Terminate Uptake: Rapid wash with ice-cold buffer D->E F 6. Lyse Cells E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G G cluster_1 Fluorescent Substrate Assay Workflow A 1. Plate SH-SY5Y cells B 2. Add Test Compound and Fluorescent Substrate Mix A->B C 3. Incubate (e.g., 30 min, 37°C) B->C D 4. Measure Fluorescence (Bottom-read plate reader) C->D E 5. Analyze Data (Calculate IC50) D->E

Sources

Validation

Spectroscopic comparison of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride and its free base

An essential aspect of chemical and pharmaceutical research is the unambiguous characterization of molecules. The physical and chemical properties of a compound can be significantly altered by its salt form, which in tur...

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of chemical and pharmaceutical research is the unambiguous characterization of molecules. The physical and chemical properties of a compound can be significantly altered by its salt form, which in turn influences its spectroscopic signature. This guide provides a detailed spectroscopic comparison of (6-Methylpyridin-2-Yl)Methanamine and its hydrochloride salt, offering researchers a clear framework for distinguishing between the free base and its protonated form using routine analytical techniques.

The Decisive Factor: The Role of Protonation

The fundamental difference between (6-Methylpyridin-2-Yl)Methanamine and its hydrochloride salt is the protonation state of the nitrogen atoms. In the free base, both the primary amine and the pyridine nitrogen are neutral. In the hydrochloride salt, these nitrogen atoms are protonated, forming a positively charged ammonium and pyridinium ion, respectively, with a chloride anion providing the charge balance. This protonation induces a significant change in the molecule's electronic distribution, which is the root cause of the observed spectroscopic differences.

The protonated nitrogens act as strong electron-withdrawing groups, pulling electron density away from the rest of the molecule. This "deshielding" effect is most pronounced in Nuclear Magnetic Resonance (NMR) spectroscopy. In Infrared (IR) spectroscopy, the formation of N-H⁺ bonds introduces new vibrational modes. Finally, the alteration of the pyridine ring's electronic structure impacts its π → π* transitions, which can be observed by UV-Vis spectroscopy.

Comparative Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density

¹H NMR is highly sensitive to the electronic environment of each proton. The deshielding effect caused by protonation results in a downfield shift (to a higher ppm value) for nearby protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for (6-Methylpyridin-2-Yl)Methanamine and its Hydrochloride Salt

Proton GroupFree Base (Typical δ in CDCl₃)Hydrochloride Salt (Typical δ in D₂O/DMSO-d₆)Rationale for Shift
Pyridine Ring Protons7.0 - 7.67.5 - 8.5Significant deshielding due to the electron-withdrawing nature of the positively charged pyridinium ion. This effect is well-documented for pyridinium salts.[1][2][3]
Methylene (-CH₂-) Protons~3.9~4.3Proximity to the newly formed, electron-withdrawing ammonium group (-NH₃⁺) causes a noticeable downfield shift.
Amine (-NH₂) / Ammonium (-NH₃⁺) Protons~1.5 (broad)~8.5 (broad)The protons on the nitrogen experience a dramatic downfield shift upon formation of the ammonium ion. The signal is often broad due to quadrupolar coupling and chemical exchange.
Methyl (-CH₃) Protons~2.4~2.6A minor downfield shift is observed due to the overall increase in the electron-withdrawing character of the protonated pyridine ring.

Expert Interpretation: The most diagnostic signals in ¹H NMR are the downfield shifts of the pyridine and methylene protons upon salt formation. The quaternization of the pyridine nitrogen significantly deshields the aromatic protons.[1] The appearance of the ammonium proton signal at a much higher ppm value is also a clear indicator of the hydrochloride salt.

Figure 1: Conceptual workflow showing the deshielding effect in ¹H NMR upon protonation.

Infrared (IR) Spectroscopy: Probing Vibrational Changes

IR spectroscopy measures the vibrations of chemical bonds. The transition from a primary amine to an ammonium salt creates highly characteristic changes in the spectrum.

Table 2: Key IR Absorption Bands (cm⁻¹) for (6-Methylpyridin-2-Yl)Methanamine and its Hydrochloride Salt

Vibrational ModeFree Base (Typical Range)Hydrochloride Salt (Typical Range)Rationale for Difference
N-H Stretch3400-3300 (two sharp bands)3200-2800 (very broad, strong)Primary amines show two distinct N-H stretching bands (asymmetric and symmetric).[4][5] Ammonium salts exhibit a very broad and strong N-H⁺ stretching absorption due to extensive hydrogen bonding.[6][7][8] This is often called the "ammonium band".
N-H Bend1650-1580 (sharp)1620-1560The scissoring vibration of the primary amine is replaced by the bending vibration of the N-H⁺ group in the salt.[7][8]
Pyridine Ring Stretch~1600, ~1570~1630, ~1580Protonation alters the bond orders within the aromatic ring, causing a slight shift in the C=C and C=N stretching frequencies.[9]

Expert Interpretation: The most unambiguous feature for identifying the hydrochloride salt is the presence of the broad, strong "ammonium band" between 3200-2800 cm⁻¹. This feature often overlaps with the C-H stretching bands. Its disappearance and replacement by two sharper peaks in the 3400-3300 cm⁻¹ region is a definitive indicator of the free base.

IR_Comparison FreeBase Free Base (-NH₂) N-H Stretch 3400-3300 cm⁻¹ Two sharp bands HCl_Salt Hydrochloride Salt (-NH₃⁺) N-H⁺ Stretch 3200-2800 cm⁻¹ One broad, strong band FreeBase->HCl_Salt Protonation caption Key Diagnostic Regions in IR Spectra

Figure 2: Diagram highlighting the key differences in the N-H stretching region of the IR spectra.

UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the pyridine chromophore. Protonation of the pyridine nitrogen alters the energy levels of the π molecular orbitals.

Table 3: UV-Vis Absorption Maxima (λ_max, nm) for (6-Methylpyridin-2-Yl)Methanamine and its Hydrochloride Salt

FormTypical λ_max (in acidic mobile phase)Rationale for Shift
Free Base~254-262The π → π* transition of the neutral pyridine ring.[10][11] The exact maximum can be influenced by the solvent.
Hydrochloride Salt~254-262Formation of the pyridinium ion alters the electronic transitions. However, in protic or acidic media, the free base is protonated, leading to a spectrum that is often indistinguishable from the hydrochloride salt.[10]

Expert Interpretation: While protonation is known to affect the UV-Vis spectrum of pyridine derivatives, observing a significant difference between the free base and the hydrochloride salt can be challenging. In many common HPLC solvents (like methanol or acidic water/acetonitrile mixtures), the free base will be protonated by the solvent, yielding a spectrum identical to that of the salt.[10] To see a true difference, one would need to use a non-protic, non-acidic solvent, where the solubility of the hydrochloride salt may be limited. Therefore, UV-Vis is less reliable than NMR or IR for distinguishing between these two forms in typical analytical settings.

Recommended Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Free Base: Accurately weigh 5-10 mg of the substance and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Hydrochloride Salt: Accurately weigh 5-10 mg of the substance and dissolve it in approximately 0.7 mL of deuterated water (D₂O) or DMSO-d₆. The salt form typically has poor solubility in CDCl₃.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Acquire the spectrum using a standard ¹H NMR acquisition protocol.

Protocol 2: ATR-IR Sample Acquisition
  • Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply consistent pressure using the instrument's anvil to ensure good contact.

  • Collect the sample spectrum. A typical collection would be 16-32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Protocol 3: UV-Vis Sample Preparation
  • Prepare a stock solution of the sample (e.g., 1 mg/mL) in a UV-grade solvent such as methanol or a mixture of water and acetonitrile.

  • Dilute the stock solution to a concentration that provides a maximum absorbance between 0.5 and 1.0 AU.

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the sample across the appropriate UV range (e.g., 200-400 nm).

Conclusion

The spectroscopic analysis of (6-Methylpyridin-2-Yl)Methanamine and its hydrochloride salt reveals distinct and predictable differences. ¹H NMR provides the most detailed structural information, showing clear downfield shifts for protons near the protonated nitrogen centers. IR spectroscopy offers the most rapid and definitive method of identification, with the broad ammonium band serving as a key diagnostic feature for the salt form. While UV-Vis spectroscopy is fundamental to understanding the electronic properties, it is the least practical method for distinguishing between the two forms under typical analytical conditions. By leveraging the strengths of each technique, researchers can confidently characterize their material, ensuring the correct form is used for subsequent experiments and development.

References

  • Moustafa, H. (2010). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. The Journal of Physical Chemistry A, 114(4), 1846–1856.
  • PubChem. (n.d.). (6-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra of pyridinium salts. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinamine, 6-methyl-. Retrieved from [Link]

  • Gorte, R. J., & Bhan, A. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Catalysis Science & Technology, 8(16), 4055-4063.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • AA Blocks. (n.d.). 1365836-53-8 | (6-Methylpyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinamine, 6-methyl- Mass Spectrum. Retrieved from [Link]

  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]

  • National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ACS Publications. (2020). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridin-2-Yl)Methanamine Hydrochloride
Reactant of Route 2
(6-Methylpyridin-2-Yl)Methanamine Hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.